molecular formula C16H14N2O3 B5338547 (3-benzyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid

(3-benzyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid

Cat. No.: B5338547
M. Wt: 282.29 g/mol
InChI Key: PZJUFBBUPVLSNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-benzyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid, also known as BBA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (3-benzyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of enzymes involved in cancer cell growth and inflammation. This compound also induces the production of reactive oxygen species, which leads to oxidative stress and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. This compound has also been shown to reduce inflammation and oxidative stress in animal models of arthritis and diabetes. This compound has a low toxicity profile, making it a potential candidate for the development of new drugs.

Advantages and Limitations for Lab Experiments

One of the major advantages of (3-benzyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid is its high yield and purity, which makes it easy to synthesize and use in lab experiments. This compound has also shown a wide range of applications in various fields, making it a versatile compound. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in some experiments. This compound also needs to be further studied for its potential side effects and toxicity in humans.

Future Directions

There are several future directions for the study of (3-benzyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid. One of the potential applications of this compound is in the development of new anticancer drugs. This compound can also be further studied for its potential applications in the treatment of other diseases, including arthritis, diabetes, and Alzheimer's disease. In agriculture, this compound can be further studied for its potential use as a biocontrol agent and plant growth enhancer. In material science, this compound can be used as a building block for the synthesis of novel materials with potential applications in various fields. Further studies are needed to fully understand the mechanism of action of this compound and its potential side effects in humans.

Synthesis Methods

(3-benzyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid can be synthesized using a simple one-pot reaction from benzimidazole and benzyl bromide. The reaction is carried out in the presence of potassium carbonate and acetic acid, which acts as a solvent. The yield of this compound is high, and the purity can be easily achieved through recrystallization.

Scientific Research Applications

(3-benzyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has shown promising results as an anticancer agent, as it inhibits the growth of cancer cells by inducing apoptosis. This compound has also been shown to have anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of various diseases, including arthritis, diabetes, and Alzheimer's disease.
In agriculture, this compound has been shown to enhance plant growth and increase crop yield. This compound can also act as a biocontrol agent against plant pathogens and pests, making it an eco-friendly alternative to chemical pesticides.
In material science, this compound has been used as a building block for the synthesis of novel materials, including metal-organic frameworks and covalent organic frameworks. These materials have potential applications in gas storage, catalysis, and drug delivery.

Properties

IUPAC Name

2-(3-benzyl-2-oxobenzimidazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-15(20)11-18-14-9-5-4-8-13(14)17(16(18)21)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJUFBBUPVLSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N(C2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200253
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.